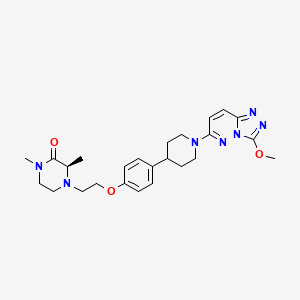

AZD-5153

描述

AZD-5153 是一种有效的、选择性的和口服可用的溴域和末端 (BET) 家族蛋白 BRD4 抑制剂。 它是一种小分子治疗剂,已在多种肿瘤中显示出临床前活性,特别是血液系统恶性肿瘤 . 该化合物通过与 BRD4 的溴域结合起作用,从而破坏其与组蛋白尾部乙酰化赖氨酸残基的相互作用,这对基因表达的调节至关重要 .

科学研究应用

AZD-5153 具有广泛的科学研究应用,特别是在肿瘤学和表观遗传学领域。 它在急性髓系白血病、多发性骨髓瘤和弥漫性大 B 细胞淋巴瘤的临床前模型中表现出显着的抗肿瘤活性 . 该化合物调节 MYC、E2F 和 mTOR 途径的转录程序的能力使其成为研究癌症进展的分子机制的宝贵工具 . 此外,this compound 已与奥拉帕利等其他治疗剂联合使用,以提高其治疗复发或难治性实体瘤和淋巴瘤的疗效 .

作用机制

AZD-5153 通过与 BRD4 的溴域结合发挥作用,BRD4 是 BET 蛋白家族的成员。 这种结合破坏了 BRD4 与组蛋白尾部乙酰化赖氨酸残基之间的相互作用,从而抑制了转录调节复合物募集到活性染色质 . 该化合物的二价结合模式使其能够同时与两个溴域连接,增强其效力和疗效 . 这种机制导致对关键转录程序的调节,包括涉及 MYC 和 HEXIM1 的那些程序,这些程序对肿瘤生长和存活至关重要 .

生化分析

Biochemical Properties

AZD-5153 interacts with the bromodomain and extraterminal (BET) family of proteins, specifically BRD4 . These proteins are epigenetic readers responsible for recruiting transcriptional machinery to active chromatin by binding to acetylated lysine residues on histone tails . This compound ligates two bromodomains in BRD4 simultaneously .

Cellular Effects

This compound has been shown to inhibit the proliferation and survival of various types of cancer cells, including hematologic malignancies . It affects cell function by disrupting aberrant transcriptional programs critical for tumor growth and/or survival . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its bivalent binding to two bromodomains in BRD4 . This enhanced avidity translates into increased cellular and antitumor activity . It disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting the transcriptional programs of genes such as MYC, E2F, and mTOR .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown dose-dependent pharmacokinetics, with minimal accumulation . It also demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 .

Dosage Effects in Animal Models

In animal models, in vivo administration of this compound led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The relationship between this compound exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver .

Metabolic Pathways

It is known that it affects the transcriptional programs of genes involved in various metabolic pathways, including the mTOR pathway .

Transport and Distribution

It is known that it has dose-dependent pharmacokinetics, with minimal accumulation .

Subcellular Localization

It is known that bromodomain-mediated interactions localize BRD4, the target of this compound, to discrete chromosomal locations .

准备方法

AZD-5153 的合成涉及多个步骤,包括制备中间体化合物,然后在特定条件下进行反应。 一种方法包括将化合物溶解在二甲基亚砜 (DMSO) 和羟丙基-β-环糊精 (HP-B-CD) 在水中的混合物中,然后通过口服灌胃或微型泵输注在临床前模型中进行给药 . This compound 的工业生产方法在现有文献中没有详细说明,但通常涉及大规模合成和纯化过程,以确保化合物的纯度和疗效。

化学反应分析

AZD-5153 经历各种化学反应,主要涉及其与 BRD4 的溴域的相互作用。 该化合物表现出二价结合模式,这增强了其亲和力和细胞效力 . 这些反应中常用的试剂和条件包括使用 DMSO 等有机溶剂,以及用于纯化的特定色谱技术 . 从这些反应中形成的主要产物通常是所需的治疗化合物 this compound 及其中间体。

相似化合物的比较

AZD-5153 独特的二价结合模式使其有别于其他 BET 抑制剂,这些抑制剂通常表现出单价结合。 这种增强的结合亲和力转化为更高的细胞和抗肿瘤活性 . 类似的化合物包括 JQ1,一种著名的 BET 抑制剂,它也靶向 BRD4,但具有单价结合模式 . 其他类似的化合物包括 OTX015 和 CPI-0610,它们都是 BET 抑制剂,具有不同程度的疗效和结合特性 .

生物活性

The compound (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One, also known as AZD5153, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

AZD5153 has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has an average molecular weight of approximately 479.585 g/mol .

AZD5153 functions primarily as a bromodomain and extraterminal (BET) inhibitor. It selectively inhibits the bromodomain-containing protein BRD4, which plays a crucial role in the regulation of gene expression and cell cycle progression. The compound's mechanism involves:

- Bivalent Binding : AZD5153 exhibits enhanced potency through bivalent interactions with BRD4, leading to effective downregulation of c-Myc and subsequent inhibition of tumor growth in xenograft models .

- Cellular Effects : The compound has been shown to affect cellular pathways involved in proliferation and survival, particularly in cancer cells.

In Vitro Studies

Research has demonstrated that AZD5153 exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

- Cytotoxicity : In vitro assays have shown that AZD5153 effectively reduces cell viability in multiple cancer types, including those resistant to conventional therapies .

- Mechanisms of Action : Studies indicate that the compound induces apoptosis in cancer cells through caspase activation and modulation of cell cycle phases .

In Vivo Studies

In vivo studies using xenograft models have further validated the efficacy of AZD5153:

- Tumor Growth Inhibition : The compound significantly inhibited tumor growth in models of human cancers, correlating with its ability to downregulate c-Myc expression .

- Pharmacokinetics : AZD5153 demonstrated favorable pharmacokinetic properties, supporting its potential for clinical development .

Case Studies

Several specific studies highlight the biological activity of AZD5153:

- Study on c-Myc Downregulation : A study reported that AZD5153 effectively downregulated c-Myc levels in cancer cell lines, leading to reduced proliferation rates .

- Xenograft Tumor Models : In xenograft studies involving human tumor cells implanted in mice, treatment with AZD5153 resulted in a marked reduction in tumor size compared to control groups .

Data Tables

属性

IUPAC Name |

(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMYFSPOTCDHHJ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869912-39-9 | |

| Record name | AZD-5153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5153 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-5153 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C7U6YEAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。